molecular formula C21H16FNO3S3 B2392290 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole CAS No. 850927-93-4

4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole

Cat. No. B2392290
CAS RN: 850927-93-4
M. Wt: 445.54
InChI Key: SIJPSRGCRLNRPI-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole, also known as FST, is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood but is thought to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neurological disorders.
Biochemical and Physiological Effects
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has also been found to have low toxicity in animal studies, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has several advantages for use in lab experiments, including its high purity and low toxicity. However, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential limitations.

Future Directions

There are several future directions for the study of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole, including the development of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole-based drugs for the treatment of cancer, inflammation, and neurological disorders. Further studies are also needed to understand the mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole and its potential limitations. Additionally, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole could be used as a tool for studying the signaling pathways involved in cancer and inflammation, leading to the development of new therapeutic targets.

Synthesis Methods

The synthesis of 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-mercapto-5-(1-phenylethyl)oxazole in the presence of a base. The reaction yields 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole as a yellow solid with a purity of over 95%.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders research, 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole has been found to have neuroprotective effects and can reduce the severity of symptoms in animal models of Parkinson's disease.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3S3/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(26-21)18-8-5-13-27-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJPSRGCRLNRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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